molecular formula C14H18N2O2 B2988927 (Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester CAS No. 774225-33-1

(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester

Cat. No. B2988927
CAS RN: 774225-33-1
M. Wt: 246.31
InChI Key: XTQHURFFZMGHMG-UHFFFAOYSA-N
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Description

“(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 774225-33-1 . It has a molecular weight of 246.31 and its IUPAC name is tert-butyl cyano (4-methylphenyl)methylcarbamate . .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17) . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular formula of “(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester” is C14H18N2O2 . Its molecular weight is 246.305 .

Scientific Research Applications

Synthesis of Novel Benzimidazoles

tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate: is utilized in the synthesis of novel benzimidazole compounds. These compounds have shown broad-spectrum disease activity and are being explored as potential replacements for benzoxa-diazoles in potent anti-tubercular drugs .

Intermediate in Antibiotic Synthesis

This compound serves as an important intermediate in the synthesis of ceftolozane , a new fifth-generation cephalosporin antibiotic. Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Chemoselective Boc Reagent

The tert-butyl ester group in the compound acts as a chemoselective tert-butoxycarbonylation (Boc) reagent. This is particularly useful for the protection of amines during peptide synthesis, ensuring selectivity and efficiency in complex organic syntheses .

Crystallography and Polymorphism Studies

The compound has been used to identify new polymorphs via single-crystal X-ray diffraction. Understanding polymorphism is crucial for the pharmaceutical industry as it affects the drug’s properties and efficacy .

Conducting Polymer Precursors

As a derivative of ortho-phenylenediamine, this compound finds applications as a monomer building block in the creation of conducting polymers. These polymers have potential uses in electronics and materials science .

Ligand for Redox Reactions

The compound is also used as a redox-active ligand in synthetic chemistry. Ligands like these play a vital role in catalysis and the development of new chemical reactions .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-[cyano-(4-methylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQHURFFZMGHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate

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